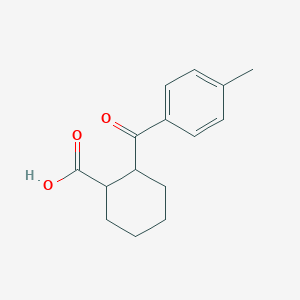

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanecarboxylic acid as the starting material and 4-methylbenzoyl chloride as the acylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-methylbenzoic acid or cyclohexanone derivatives.

Reduction: Formation of 4-methylbenzyl alcohol or cyclohexanol derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Organic Synthesis

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is utilized as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Acylation Reactions : The compound can act as an acylating agent for the introduction of the 4-methylbenzoyl group into other organic molecules. This property is particularly useful in synthesizing more complex aromatic compounds .

- Formation of Esters and Amides : It can be converted into esters and amides, which are essential intermediates in pharmaceutical chemistry. The ability to modify its functional groups allows for the development of new compounds with potential therapeutic effects .

Photochemistry

The compound exhibits interesting photochemical properties, making it suitable for applications in:

- UV Filters : Due to its ability to absorb ultraviolet light, this compound can be employed as a UV filter in sunscreens and cosmetic formulations. It helps protect skin from harmful UV radiation by absorbing and dissipating UV energy .

- Photoinitiators : In polymer chemistry, this compound can serve as a photoinitiator for curing processes. When exposed to UV light, it generates reactive species that initiate polymerization reactions, which are crucial in the production of coatings and adhesives .

Material Science

In material science, this compound plays a role in:

- Polymer Modification : The compound can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance characteristics .

- Nanotechnology : Research indicates that this compound can be used in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanocarriers that enhance the bioavailability of therapeutic agents .

Case Study 1: Photoinitiator in Coatings

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The results indicated that coatings formulated with this compound exhibited rapid curing times and enhanced adhesion properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, researchers utilized this compound as a building block for synthesizing novel anticancer agents. The derivatives showed promising cytotoxic activity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

4-Methylbenzoic acid: Shares the 4-methylbenzoyl group but lacks the cyclohexane ring.

Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the 4-methylbenzoyl group.

Benzoylcyclohexane: Similar structure but without the carboxylic acid group.

Uniqueness

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, 4-methylbenzoyl group, and carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Biological Activity

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, also referred to as (1R*,2R*,5R*)-5-hydroxy-2-(4-methylbenzoyl)-cyclohexanecarboxylic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H18O4 with a molecular weight of 262.30 g/mol. It features a cyclohexane ring substituted with a hydroxyl group, a carboxylic acid, and a 4-methyl-benzoyl moiety. These structural characteristics contribute to its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| Functional Groups | Hydroxyl, Carboxylic Acid |

| Structural Features | Cyclohexane ring |

Interaction Studies

Preliminary studies indicate that this compound may exhibit significant binding affinity with various biological macromolecules, particularly proteins involved in inflammatory pathways. Techniques such as surface plasmon resonance and molecular docking are suggested for further exploration of these interactions.

Therapeutic Potential

The compound's structure suggests potential applications in treating inflammatory conditions. The presence of the hydroxyl and carboxylic acid functional groups may enhance its solubility and bioavailability, making it suitable for pharmaceutical formulations.

Study 1: Inflammatory Response Modulation

A study focused on the compound's ability to modulate inflammatory responses in vitro demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could lead to more significant anti-inflammatory effects.

Study 2: Binding Affinity Analysis

Another research effort employed molecular docking simulations to predict the binding affinity of this compound with cyclooxygenase enzymes (COX-1 and COX-2). The findings revealed that the compound could potentially serve as a selective COX-2 inhibitor, which is beneficial for reducing side effects commonly associated with non-selective NSAIDs.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid be optimized for high purity and yield?

Methodological Answer: Synthesis optimization involves:

- Stepwise functionalization : Introduce the 4-methylbenzoyl group to the cyclohexane ring via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity. Use anhydrous conditions and catalysts like AlCl₃ or Pd-based complexes .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield improvement : Optimize reaction stoichiometry (1:1.2 molar ratio of cyclohexanecarboxylic acid to 4-methylbenzoyl chloride) and temperature (60–80°C for 12–24 hours) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~290) and fragmentation patterns .

- FT-IR : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹ for benzoyl, ~1700 cm⁻¹ for carboxylic acid) .

Q. How can solubility and stability be evaluated under different experimental conditions?

Methodological Answer:

- Solubility profiling : Use shake-flask method in buffers (pH 2–10), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ_max ~260 nm) .

- Stability assays :

- Thermal stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via TLC or HPLC .

- Photostability : Expose to UV light (254 nm) and analyze degradation products .

Advanced Research Questions

Q. How can substituent effects on the cyclohexanecarboxylic acid core be systematically analyzed for structure-activity relationships (SAR)?

Methodological Answer:

- Synthetic modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methylbenzoyl or cyclohexane positions. Compare with analogs like 1-(4-methoxyphenoxy)cyclohexanecarboxylic acid .

- Biological testing : Assess enzyme inhibition (e.g., cyclooxygenase) or receptor binding via radioligand assays. Use IC₅₀ values to correlate substituent electronic/hydrophobic properties with activity .

- Computational modeling : Perform DFT calculations (Gaussian 09) to analyze electron density maps and steric effects .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., Nrf2 activation ) across multiple cell lines (HEK293, HepG2) to confirm reproducibility.

- Off-target screening : Use kinase profiling panels (Eurofins) to rule out nonspecific interactions.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ML 334 ) to identify trends in bioactivity.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to Keap1 (PDB ID: 1VV ). Focus on key residues (e.g., Arg483, Gly509) for binding affinity calculations.

- MD simulations : Run 100-ns simulations (AMBER22) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

- Pharmacophore modeling : Identify critical features (hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase .

Properties

IUPAC Name |

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.